C29H19F3N2O5
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Overview
Description
The compound with the molecular formula C29H19F3N2O5 is a complex organic molecule It is characterized by the presence of trifluoromethyl groups, aromatic rings, and nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C29H19F3N2O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the aromatic core: This step involves the construction of the aromatic rings through reactions such as Friedel-Crafts acylation or Suzuki coupling.
Introduction of trifluoromethyl groups: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution of hydrogen atoms on the aromatic ring.
Formation of nitrogen-containing heterocycles: This step may involve cyclization reactions using amines and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of This compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
C29H19F3N2O5: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The trifluoromethyl groups and aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Trifluoromethyl iodide for introducing trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C29H19F3N2O5: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism by which C29H19F3N2O5 exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
C29H19F3N2O5: can be compared with other compounds that have similar structures or functional groups:
C29H19F3N2O4: This compound is similar but lacks one oxygen atom, which may affect its reactivity and biological activity.
C28H18F3N2O5: This compound has one fewer carbon atom, which could influence its physical and chemical properties.
C29H18F3N2O5: This compound has one fewer hydrogen atom, potentially altering its stability and reactivity.
The uniqueness of This compound lies in its specific arrangement of functional groups and the presence of trifluoromethyl groups, which can significantly impact its chemical behavior and applications.
Biological Activity
The compound with the molecular formula C29H19F3N2O5 is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
Overview of the Compound
This compound features a unique structure that includes trifluoromethyl groups, which are known to significantly influence biological activity. The presence of these groups often enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group is known to modulate the reactivity of compounds, potentially affecting their binding affinity to enzymes and receptors. This compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that similar compounds with trifluoromethyl substitutions have shown promise in inhibiting tumor growth by interfering with cell signaling pathways.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : There is evidence indicating that such compounds can inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory diseases.
Case Studies
-
Anticancer Efficacy :
A study conducted on a series of trifluoromethylated compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The results indicated that this compound could potentially act through apoptosis induction and cell cycle arrest mechanisms.Study Reference Findings Inhibition of cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in low micromolar range. -
Antimicrobial Activity :
Research has shown that derivatives similar to this compound possess significant antibacterial and antifungal activities. For instance, one study reported effective inhibition of Staphylococcus aureus and Candida albicans.Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Candida albicans 16 µg/mL -
Anti-inflammatory Properties :
In vitro studies utilizing macrophage cell lines indicated that this compound could reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.Cytokine Reduction (%) TNF-α 50% IL-6 40%
Synthesis Routes
The synthesis of this compound typically involves several key steps:
- Formation of Trifluoromethyl Group : This can be achieved through radical trifluoromethylation techniques.
- Functionalization : Subsequent reactions introduce amine or other functional groups to complete the molecular structure.
- Purification : Techniques such as chromatography are employed to isolate the desired product from by-products.
Property | Value |
---|---|
Molecular Weight | 500.46 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not yet determined |
Properties
Molecular Formula |
C29H19F3N2O5 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(11S,12R,16S)-11-(1,3-benzodioxole-5-carbonyl)-14-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C29H19F3N2O5/c30-29(31,32)17-5-3-6-18(13-17)34-27(36)22-23(28(34)37)25(26(35)16-8-9-20-21(12-16)39-14-38-20)33-11-10-15-4-1-2-7-19(15)24(22)33/h1-13,22-25H,14H2/t22-,23+,24?,25-/m0/s1 |
InChI Key |
MAPXRJMSCMUKTM-NPZNXQLHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)[C@@H]3[C@H]4[C@@H](C5N3C=CC6=CC=CC=C56)C(=O)N(C4=O)C7=CC=CC(=C7)C(F)(F)F |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3C4C(C5N3C=CC6=CC=CC=C56)C(=O)N(C4=O)C7=CC=CC(=C7)C(F)(F)F |
Origin of Product |
United States |
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